molecular formula C15H9N B165745 9-Cyanophenanthrene CAS No. 2510-55-6

9-Cyanophenanthrene

Cat. No.: B165745
CAS No.: 2510-55-6
M. Wt: 203.24 g/mol
InChI Key: CWFIYYOQYVYBPW-UHFFFAOYSA-N
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Description

9-Cyanophenanthrene, also known as 9-Phenanthrenecarbonitrile, is an organic compound with the molecular formula C15H9N. It is a derivative of phenanthrene, where a cyano group is attached to the ninth carbon atom of the phenanthrene ring system. This compound is of interest due to its unique photochemical properties and its applications in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: 9-Cyanophenanthrene can be synthesized through several methods. One common method involves the reaction of 9-bromophenanthrene with cuprous cyanide. The reaction is typically carried out in a Claisen flask at a temperature of 260°C for six hours. The crude product is then distilled and recrystallized from ethanol to obtain pure this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for heating and stirring helps in maintaining consistent reaction conditions and improving efficiency .

Chemical Reactions Analysis

Types of Reactions: 9-Cyanophenanthrene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

9-Cyanophenanthrene has several applications in scientific research:

Comparison with Similar Compounds

  • 9-Anthracenecarbonitrile
  • 9,10-Anthracenedicarbonitrile
  • Phenanthrene-9-carbonitrile

Comparison: 9-Cyanophenanthrene is unique due to its specific photochemical properties and its ability to form polycyclic compounds through [3 + 2] photocycloaddition reactions. While similar compounds like 9-anthracenecarbonitrile also participate in photochemical reactions, the specific reactivity and applications of this compound make it distinct .

Properties

IUPAC Name

phenanthrene-9-carbonitrile
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InChI

InChI=1S/C15H9N/c16-10-12-9-11-5-1-2-6-13(11)15-8-4-3-7-14(12)15/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

CWFIYYOQYVYBPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C#N
Source PubChem
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Molecular Formula

C15H9N
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DSSTOX Substance ID

DTXSID8049256
Record name 9-Cyanophenanthrene
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Molecular Weight

203.24 g/mol
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Physical Description

Yellow or green powder; [Sigma-Aldrich MSDS]
Record name 9-Cyanophenanthrene
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CAS No.

2510-55-6
Record name 9-Phenanthrenecarbonitrile
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Record name 9-PHENANTHRENECARBONITRILE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 9-cyanophenanthrene behave upon photoexcitation?

A1: this compound readily forms excimers and exciplexes upon photoexcitation. Excimers are short-lived excited-state dimers formed between two identical molecules, in this case, two this compound molecules. Exciplexes, on the other hand, are formed between an excited this compound molecule and a ground-state molecule of a different species. The formation of these complexes leads to distinct photophysical properties, such as characteristic fluorescence emissions and unique reactivity patterns. [, ]

Q2: What is the role of exciplexes in this compound photochemistry?

A2: Exciplexes are key intermediates in many photochemical reactions involving this compound. For example, they are involved in [2+2] photocycloaddition reactions with alkenes, where the exciplex facilitates the formation of a cyclobutane ring. The nature of the alkene substituent can influence the reaction pathway, either favoring exciplex formation or proceeding through a triplet mechanism. [, , ]

Q3: How does the presence of oxygen affect photoreactions involving this compound?

A3: Oxygen plays a crucial role in some photocyanation reactions involving this compound. Under an oxygen atmosphere, electron-rich arenes can be efficiently cyanated upon irradiation in the presence of sodium cyanide and this compound. This photocyanation process, where this compound acts as an electron acceptor, offers a route to synthesize aromatic nitriles. []

Q4: Can this compound act as a photosensitizer?

A4: Yes, this compound can act as a photosensitizer, facilitating reactions in other molecules without being consumed itself. For instance, it catalyzes the oxidative photodimerization of 2,5-dimethyl-2,4-hexadiene in the presence of nucleophiles. This reaction yields nucleophile-substituted 3,7-decadienes, highlighting the catalytic potential of this compound in organic synthesis. []

Q5: Does the solvent influence the photochemical behavior of this compound?

A5: Yes, solvent polarity significantly impacts the photochemical properties of this compound. In polar solvents, the exciplex emission is often quenched due to increased stabilization of charge separation within the exciplex. This effect is less pronounced in non-polar solvents. [, ]

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C15H9N, and its molecular weight is 203.24 g/mol.

Q7: Are there any unique spectroscopic features of this compound?

A7: Yes, this compound exhibits characteristic spectroscopic features. For instance, its UV-Vis absorption spectrum shows absorption bands in the ultraviolet region, typical of aromatic compounds. More importantly, it displays fluorescence emission, which is sensitive to the solvent environment and the presence of quencher molecules. The fluorescence lifetime and quantum yield can provide valuable information about the excited-state dynamics of this compound. [, ]

Q8: Have computational methods been employed to study this compound?

A9: Yes, computational chemistry plays a vital role in understanding the properties and reactivity of this compound. Density functional theory (DFT) calculations have been used to investigate the mechanism of C2H2 loss from ionized this compound, providing insights into its fragmentation pathways. []

Q9: How do structural modifications affect the properties of this compound?

A10: Introducing substituents on the phenanthrene ring system can significantly alter the electronic properties and, consequently, the photochemical behavior of this compound. For example, incorporating electron-donating groups like methoxy groups can influence the energy levels of the excited states and impact exciplex formation and decay pathways. [, ]

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